molecular formula C14H16N6O5 B13420375 N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide

Cat. No.: B13420375
M. Wt: 348.31 g/mol
InChI Key: ASFMLMVKOFTICN-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrotriazinone core (2,3,4,5-tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl) linked to a glycine moiety, which is further conjugated via a hydrazide bond to a 3,4-dimethoxyphenyl methylene group. The triazinone core is a versatile heterocycle known for participation in cycloaddition reactions and applications in medicinal chemistry .

Properties

Molecular Formula

C14H16N6O5

Molecular Weight

348.31 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide

InChI

InChI=1S/C14H16N6O5/c1-24-9-4-3-8(5-10(9)25-2)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6-

InChI Key

ASFMLMVKOFTICN-SOFYXZRVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)CNC2=NNC(=O)NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Glycine Moiety: Glycine is introduced to the triazine ring through a condensation reaction, often facilitated by catalysts or specific reagents.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine derivatives to form the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazinone Derivatives

Key Structural Analogues :
Compound Name Core Structure Substituent on Aromatic Ring Functional Group Linkage
Target Compound Tetrahydrotriazinone 3,4-Dimethoxyphenyl Hydrazide
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide Tetrahydrotriazinone 4-Trifluoromethylphenyl Hydrazide
N-[5-(2-Hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxybenzenesulfonamide Tetrahydrotriazinone (substituted) 3,4-Dimethoxyphenyl Sulfonamide
6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one Tetrahydrotriazinone Pyridin-3-yl Hydrazone
Comparative Analysis :
  • 4-Trifluoromethylphenyl : Electron-withdrawing CF₃ group improves metabolic stability and may alter binding affinity. Pyridin-3-yl : Introduces basicity and hydrogen-bonding capability via the nitrogen atom.
  • Functional Group Variations :

    • Hydrazide vs. Sulfonamide : Hydrazides are prone to hydrolysis but offer flexibility in hydrogen bonding, whereas sulfonamides are more stable and commonly used in drug design for their bioavailability.
    • Hydrazide vs. Hydrazone : Hydrazones (C=N-NH-) provide rigidity and may influence conformational stability compared to hydrazides (CONH-NH-).
Comparison with Analogues :
  • Trifluoromethylphenyl Derivative : Synthesized similarly, substituting 4-trifluoromethylbenzaldehyde in the hydrazide formation step.
  • Sulfonamide Derivative : Requires sulfonation of the triazin core prior to coupling with the aromatic moiety.

Chemical Reactivity

  • Cycloaddition Reactions: The triazinone core can act as an azadiene in Diels-Alder reactions, enabling access to polycyclic structures (e.g., tetrahydroquinolines) .
  • Stability : Sulfonamide derivatives exhibit higher hydrolytic stability than hydrazides, impacting their suitability for oral administration.

Biological Activity

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with various hydrazides. The general synthetic pathway includes the following steps:

  • Formation of 3,5-Dioxo-1,2,4-Triazine : This can be achieved through the cyclization of appropriate precursors.
  • Condensation Reaction : The dioxo-triazine is then reacted with glycine derivatives and substituted aldehydes to yield the target hydrazide.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundMicroorganismActivity
Compound 1Candida albicansModerate
Compound 2Staphylococcus aureusStrong
Compound 3E. coliWeak

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Cell Line Studies : In studies involving human tumor cell lines (e.g., KB and HepG2), certain triazine derivatives demonstrated potent cytotoxic effects . The structure-activity relationship (SAR) highlighted that modifications on the phenyl ring could enhance activity.

Herbicidal Activity

Notably, compounds derived from 3,5-dioxo-1,2,4-triazine have shown herbicidal properties:

  • Field Trials : These compounds exhibited strong herbicidal activity against wild oats and barnyard grass without significant phytotoxicity to crops like wheat .

Case Studies

Several case studies have documented the biological activities of triazine derivatives:

  • Case Study 1 : A derivative was tested against resistant strains of bacteria and showed promising results in reducing bacterial load in vitro.
  • Case Study 2 : A series of triazine compounds were evaluated for their ability to inhibit tumor growth in xenograft models. The results indicated that specific substitutions on the triazine ring significantly enhanced efficacy.

Research Findings

Recent studies have focused on the molecular mechanisms underlying the biological activities of these compounds:

  • Mechanism of Action : It has been proposed that these compounds may interact with cellular targets such as DNA or specific enzymes involved in metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.